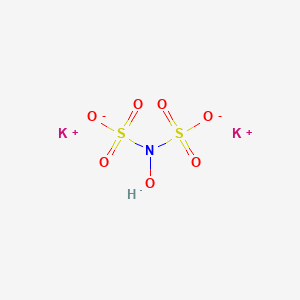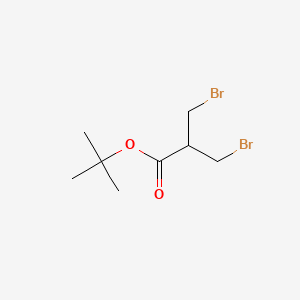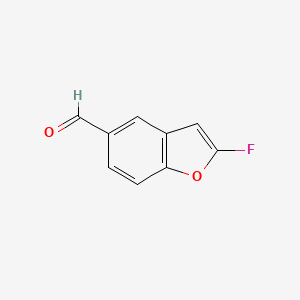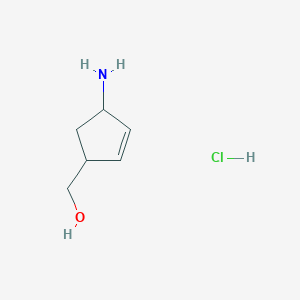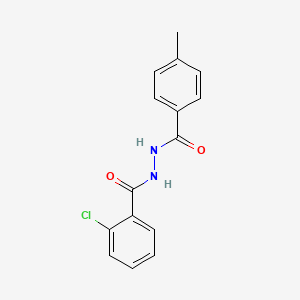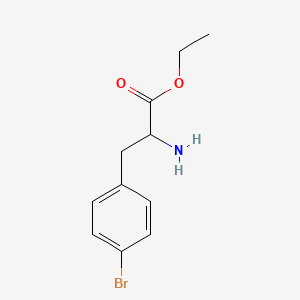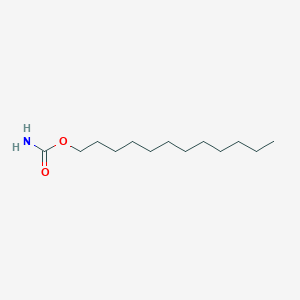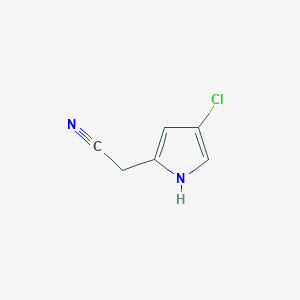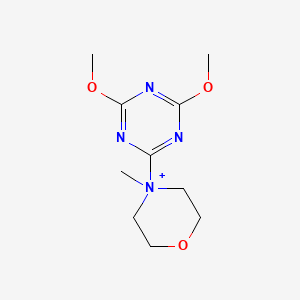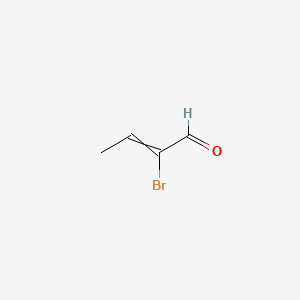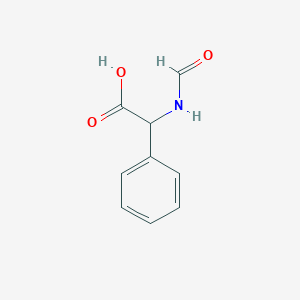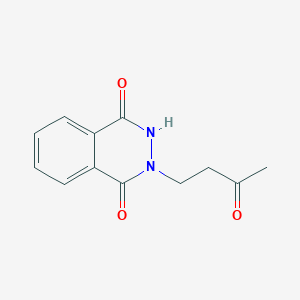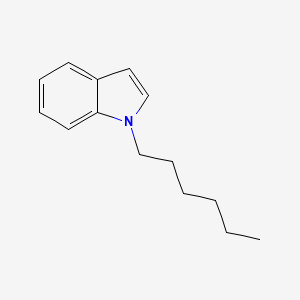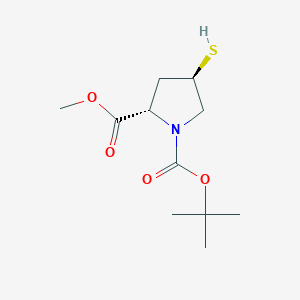
O1-tert-butyl O2-methyl (2S,4R)-4-sulfanylpyrrolidine-1,2-dicarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
O1-tert-butyl O2-methyl (2S,4R)-4-sulfanylpyrrolidine-1,2-dicarboxylate is a chiral compound with a unique structure that includes a pyrrolidine ring substituted with a tert-butyl group, a methyl group, and a mercapto group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of O1-tert-butyl O2-methyl (2S,4R)-4-sulfanylpyrrolidine-1,2-dicarboxylate typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of Substituents: The tert-butyl, methyl, and mercapto groups are introduced through various substitution reactions. For example, tert-butyl groups can be added using tert-butyl halides in the presence of a base.
Final Assembly: The final compound is assembled through a series of coupling reactions, ensuring the correct stereochemistry is maintained.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, yield, and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to enhance production efficiency.
化学反応の分析
Types of Reactions
O1-tert-butyl O2-methyl (2S,4R)-4-sulfanylpyrrolidine-1,2-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can be used to modify the pyrrolidine ring or other substituents.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and various bases or acids can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the mercapto group can yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the molecule.
科学的研究の応用
O1-tert-butyl O2-methyl (2S,4R)-4-sulfanylpyrrolidine-1,2-dicarboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound can be used in the study of enzyme mechanisms and as a ligand in biochemical assays.
Industry: It can be used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of O1-tert-butyl O2-methyl (2S,4R)-4-sulfanylpyrrolidine-1,2-dicarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity. The pathways involved may include inhibition or activation of enzymatic reactions, binding to receptor sites, or altering the conformation of target molecules.
類似化合物との比較
Similar Compounds
4-Iodobenzoic Acid: This compound has a similar aromatic structure but differs in its functional groups and overall reactivity.
4,4’-Dichlorobenzophenone: Another compound with a similar aromatic backbone but different substituents and applications.
Uniqueness
O1-tert-butyl O2-methyl (2S,4R)-4-sulfanylpyrrolidine-1,2-dicarboxylate is unique due to its specific combination of substituents and chiral centers, which confer distinct chemical and biological properties. Its ability to undergo a variety of chemical reactions and its applications in multiple fields make it a valuable compound for research and industrial purposes.
特性
分子式 |
C11H19NO4S |
|---|---|
分子量 |
261.34 g/mol |
IUPAC名 |
1-O-tert-butyl 2-O-methyl (2S,4R)-4-sulfanylpyrrolidine-1,2-dicarboxylate |
InChI |
InChI=1S/C11H19NO4S/c1-11(2,3)16-10(14)12-6-7(17)5-8(12)9(13)15-4/h7-8,17H,5-6H2,1-4H3/t7-,8+/m1/s1 |
InChIキー |
CHOZATQWCASPQA-SFYZADRCSA-N |
異性体SMILES |
CC(C)(C)OC(=O)N1C[C@@H](C[C@H]1C(=O)OC)S |
正規SMILES |
CC(C)(C)OC(=O)N1CC(CC1C(=O)OC)S |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



